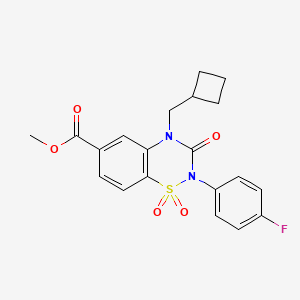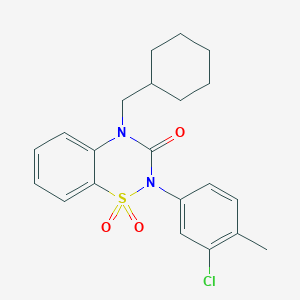
N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique combination of a cyclopropane ring, a piperidine ring, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.
Synthesis of the piperidine ring: This can be synthesized through a series of reactions including reductive amination or cyclization of appropriate precursors.
Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the rings: The final step involves coupling the cyclopropane, piperidine, and pyrimidine rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (temperature, solvent, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing products, while reduction may yield amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Pharmaceuticals: It can be used in the formulation of new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
N-(1-cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound has a similar structure but lacks the pyrimidine ring.
N-(2-{1-(cyclopropanecarbonyl)piperidin-3-ylamino}ethyl)-3-methylbenzamide: This compound has a similar piperidine and cyclopropane structure but differs in the additional functional groups and overall structure.
The uniqueness of this compound lies in its combination of the cyclopropane, piperidine, and pyrimidine rings, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C15H22N4O |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
cyclopropyl-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H22N4O/c1-11-8-16-15(17-9-11)18(2)13-4-3-7-19(10-13)14(20)12-5-6-12/h8-9,12-13H,3-7,10H2,1-2H3 |
Clé InChI |
DPZYGRDRRCZJTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269404.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12269431.png)
![4-cyclobutyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269439.png)

![9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269445.png)
![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide](/img/structure/B12269460.png)
![4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B12269465.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12269467.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)

